DACN(Ms,Ns)

Description

The Significance of DACN(Ms,Ns) within the Azacyclooctyne Scaffold Family

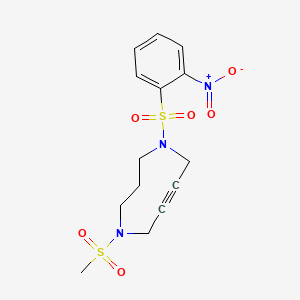

DACN(Ms,Ns) is a 4,8-diazacyclononyne, a nine-membered ring system with two nitrogen atoms. vulcanchem.com Its full chemical name is N-(Mesyl)-N'-(2-nosyl)-4,8-diazacyclononyne. iris-biotech.de The key to its reactivity lies in the strained alkyne (triple bond) within the ring, which is eager to react with azides in a SPAAC reaction. vulcanchem.comiris-biotech.de

What sets DACN(Ms,Ns) apart are the two sulfonyl groups attached to the nitrogen atoms: a mesyl (Ms) group and a nosyl (Ns) group. These groups play a crucial role in the compound's properties. They enhance its water solubility compared to earlier cyclooctynes and contribute to its stability. vulcanchem.com Furthermore, these substituents can influence the electronic properties of the molecule, potentially fine-tuning its reactivity. vulcanchem.com

Compared to other cyclooctynes, diazacyclononynes (DACNs) like DACN(Ms,Ns) exhibit high thermal and chemical stability while maintaining comparable reactivity in click reactions. iris-biotech.de This balance of stability and reactivity makes DACN(Ms,Ns) a valuable tool for applications requiring controlled and efficient chemical reactions in complex biological environments. vulcanchem.com

Below is a table summarizing the key properties of DACN(Ms,Ns):

| Property | Value |

| Molecular Formula | C₁₄H₁₇N₃O₆S₂ |

| Molecular Weight | 387.43 g/mol |

| Core Structure | 4,8-diazacyclononyne |

| Key Functional Groups | Mesyl (methylsulfonyl), Nosyl (o-nitrobenzenesulfonyl) |

| Primary Application | Bioorthogonal conjugation, ADC linker vulcanchem.commedchemexpress.com |

Scope and Trajectory of Academic Inquiry on DACN(Ms,Ns)

Academic research on DACN(Ms,Ns) and related compounds is on an upward trend, driven by the increasing demand for advanced bioorthogonal tools. frontiersin.orgfrontiersin.orgnih.gov The primary focus of this research is on its application in bioconjugation, the process of linking molecules together to create new functionalities. vulcanchem.com

One of the most promising areas of investigation is the use of DACN(Ms,Ns) as a linker in antibody-drug conjugates (ADCs). vulcanchem.commedchemexpress.com ADCs are a class of cancer therapies that use antibodies to deliver potent cytotoxic drugs directly to tumor cells. The stability and reactivity of DACN(Ms,Ns) make it an attractive candidate for connecting the antibody to the drug, ensuring that the therapeutic payload is delivered accurately and efficiently. vulcanchem.com

Current research is exploring the synthesis and optimization of DACN(Ms,Ns) and its analogs to further improve their properties. vulcanchem.com Studies are also focused on demonstrating its utility in in vivo applications, such as the labeling of specific molecules on the surface of cells for imaging and tracking purposes. vulcanchem.com The hydrophilic nature of DACN(Ms,Ns) is particularly advantageous in these applications as it minimizes non-specific binding, leading to clearer and more accurate results. acs.orgvulcanchem.com

The ongoing academic inquiry into DACN(Ms,Ns) and the broader family of azacyclooctynes is expected to lead to the development of even more sophisticated tools for chemical biology and medicine. bostonresearch.orgscholar.place The continued evolution of these reagents holds the potential to unlock new avenues for disease diagnosis, drug delivery, and the fundamental understanding of biological processes.

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6S2/c1-24(20,21)15-9-4-5-10-16(12-6-11-15)25(22,23)14-8-3-2-7-13(14)17(18)19/h2-3,7-8H,6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKDZBPRKZPTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCN(CC#CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dacn Ms,ns and Analogues

Strategies for the Construction of the DACN Core Structure

The synthesis of the fundamental 4,8-diazacyclononyne (DACN) ring system is a critical first step, requiring precise control over cyclization to achieve the desired nine-membered structure.

Macrocyclization Approaches

The formation of the DACN core predominantly relies on macrocyclization reactions. These reactions typically involve the cyclization of linear diamine precursors under high-dilution conditions to favor intramolecular ring formation and minimize intermolecular oligomerization. vulcanchem.com The use of sulfonic acid esters, such as methyl sulfonate and p-toluenesulfonate, as leaving groups on the precursor is a common and effective strategy for synthesizing macrocyclic polyamines. royalsocietypublishing.org This approach has been successfully applied to create a range of macrocycles with three to seven nitrogen atoms. royalsocietypublishing.org

Precursor Design and Synthesis

The rational design and synthesis of the linear precursors are paramount for a successful macrocyclization. For DACN, the synthesis begins with the creation of 1,5-diazonine precursors. vulcanchem.com The design of these precursors is crucial and often involves multiple synthetic steps to introduce the necessary functional groups and protecting groups to guide the subsequent cyclization and sulfonylation reactions.

Regioselective and Stereoselective Installation of Sulfonyl Moieties (Ms, Ns)

With the DACN core in hand, the next critical phase is the introduction of the mesyl (Ms) and o-nitrobenzenesulfonyl (Ns) groups onto the two nitrogen atoms of the diazacyclononyne ring. This step is not only essential for the compound's function but also introduces elements of regioselectivity and, in principle, stereoselectivity.

Mechanistic Insights into Sulfonylation Reactions

The sulfonylation of the DACN core is typically achieved through sequential treatment with mesyl chloride and 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine. vulcanchem.com This reaction proceeds via a nucleophilic attack of the nitrogen atom on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. Maintaining anhydrous conditions is critical to prevent the hydrolysis of the reactive sulfonyl chlorides. vulcanchem.com

Recent research has provided deeper mechanistic insights into sulfonylation reactions. For example, photoexcited-state palladium catalysis has been explored for the dehydrogenative sulfonylation of amines. nih.govresearchgate.net While not the standard method for DACN(Ms,Ns) synthesis, these advanced techniques highlight the ongoing efforts to understand and control C-S bond formation. Studies on the regioselective sulfonylation of alcohols catalyzed by organotin compounds have also shed light on the role of catalysts in directing the reaction to a specific site, which is conceptually relevant to achieving regioselectivity in di-functional molecules like the DACN core. nih.gov

Control of Diastereoselectivity and Enantioselectivity

For DACN(Ms,Ns), the primary concern is regioselectivity—ensuring one mesyl group and one nosyl group are attached to the two different nitrogen atoms. This is typically controlled by the sequential addition of the respective sulfonyl chlorides.

While DACN(Ms,Ns) itself is not chiral, the principles of stereoselective synthesis are crucial for creating analogues with chiral centers. A reaction is termed stereoselective if it favors the formation of one stereoisomer over another. saskoer.ca This can be further divided into diastereoselectivity (favoring one diastereomer) and enantioselectivity (favoring one enantiomer). masterorganicchemistry.com

Achieving enantioselectivity often requires the use of chiral catalysts or reagents. masterorganicchemistry.com For example, palladium-catalyzed hydrosulfonylation of 1,3-dienes has been shown to proceed with high regio- and enantioselectivity using chiral ligands. acs.org Similarly, the development of catalytic enantioselective radical sulfonylation reactions is an active area of research for accessing α-C chiral sulfones. rsc.orgrsc.org These advanced methods, while not standard for the synthesis of the achiral DACN(Ms,Ns), are vital for the development of novel, stereochemically defined macrocyclic compounds with potentially enhanced biological properties.

Purification and Isolation Techniques in DACN(Ms,Ns) Synthesis

The final and often challenging step in the synthesis of DACN(Ms,Ns) is its purification and isolation to a high degree of purity, typically greater than 95%. vulcanchem.com Given the complexity of the preceding reactions, the crude product mixture often contains unreacted starting materials, by-products from oligomerization, and regioisomers.

Reverse-phase high-performance liquid chromatography (preparative HPLC) is the most commonly reported method for the purification of DACN(Ms,Ns). vulcanchem.com This technique separates compounds based on their hydrophobicity, allowing for the isolation of the desired product from impurities.

For macrocyclic compounds in general, a variety of purification techniques are employed. Chromatographic methods are prevalent, including column chromatography and high-speed counter-current chromatography (HSCCC). reading.ac.uknih.gov HSCCC, in particular, has proven effective for the preparative separation of macrocyclic antibiotics from complex fermentation broths. nih.gov

Non-chromatographic methods are also being developed to streamline the purification process. For instance, "catch and release" methods using specialized resins offer a potential alternative for purifying macrocyclic peptides and could be adapted for other macrocycles. google.com Low-temperature purification steps have also been shown to be effective in removing matrix effects in the analysis of macrocyclic lactones in milk. nih.gov The choice of purification technique is ultimately dictated by the specific properties of the target compound and the nature of the impurities present.

Scalable Synthetic Protocols for Research Applications

The transition from laboratory-scale synthesis to the production of gram-scale or larger quantities of chemical compounds is a critical step for advancing research applications. rsc.org For analogues of diaminocyclohexane (DACH), which are foundational scaffolds for numerous chiral ligands and catalysts, scalable synthetic protocols are essential to enable more extensive investigations, such as detailed catalytic studies or the evaluation of material properties. rsc.orgresearchgate.net Developing routes that are efficient, cost-effective, and reproducible on a larger scale is a key focus in process chemistry. rsc.org This section details several synthetic methodologies that have been developed for the scalable production of DACH derivatives for research purposes.

A number of strategies have been successfully employed to produce significant quantities of DACH analogues. These methods include the classical resolution of racemic mixtures, the strategic ring-opening of aziridine (B145994) precursors, and metal-catalyzed cross-coupling reactions.

Resolution of Racemic trans-1,2-Diaminocyclohexane

One of the most established and industrially scalable methods to obtain enantiomerically pure DACH is through the resolution of its racemic trans-isomer. This process typically utilizes a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts with the diamine. Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.

On an industrial scale, the optimization of this process involves careful control of reaction parameters to maximize yield and purity. Key considerations include the use of large-scale reactors with efficient mixing, precise temperature and pH control, and optimized crystallization conditions. This method serves as a primary route to access (R,R)- and (S,S)-1,2-diaminocyclohexane, which are crucial precursors for a wide array of chiral catalysts and ligands used in asymmetric synthesis. researchgate.net

Catalytic Ring-Opening of Aziridines

For the synthesis of specifically functionalized DACH derivatives, such as N,N'-dialkylated analogues, the catalytic ring-opening of aziridines presents a robust and scalable strategy. A notable protocol involves the reaction of an N-alkylated cyclohexene (B86901) aziridine with various amines in the presence of a catalyst. tandfonline.com Lithium perchlorate (B79767) has been effectively used as a catalyst for this transformation, facilitating the ring-opening of N-tosylaziridines with aliphatic amines to yield trans-1,2-diamine derivatives in high yields. tandfonline.comresearchgate.net This approach allows for the introduction of diverse substituents onto the diamine scaffold, providing access to a library of compounds for research. researchgate.net

Copper-Catalyzed N-Arylation

The Ullmann-type N-arylation reaction offers a versatile and scalable method for preparing N-arylated DACH derivatives. This copper-catalyzed reaction has been successfully applied to synthesize various substituted diamines. beilstein-journals.org A general protocol involves the coupling of an amine with an aromatic bromide. In the context of creating complex molecular systems, (±)-trans-1,2-diaminocyclohexane itself can be used as a ligand in the copper-catalyzed N-arylation of other nitrogen-containing compounds. beilstein-journals.org

The reaction is typically performed in a solvent such as dioxane, using a copper(I) iodide (CuI) catalyst and a base like potassium phosphate (B84403) (K₃PO₄). beilstein-journals.org The mixture is heated under an inert atmosphere, with reaction times often ranging from 18 to 24 hours. beilstein-journals.org This methodology has proven to be tolerant of a variety of functional groups on the aromatic partner, making it a valuable tool for creating diverse DACH-based structures for research applications. beilstein-journals.org

The following data tables summarize the key aspects of these scalable synthetic protocols.

| Copper-Catalyzed N-Arylation | Amine (e.g., MPTTF), Aryl bromide | CuI, K₃PO₄, (±)-trans-1,2-diaminocyclohexane (as ligand) | N-Arylated amine derivatives | Versatile for various aryl groups, good for complex structures. beilstein-journals.org |

Table 2: Typical Conditions for Copper-Catalyzed N-Arylation

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Copper(I) iodide (CuI) | beilstein-journals.org |

| Ligand | (±)-trans-1,2-diaminocyclohexane | beilstein-journals.org |

| Base | Potassium Phosphate (K₃PO₄) | beilstein-journals.org |

| Solvent | Dioxane (absolute) | beilstein-journals.org |

| Temperature | 110–115 °C | beilstein-journals.org |

| Atmosphere | Inert (Nitrogen) | beilstein-journals.org |

| Reaction Time | 18–24 hours | beilstein-journals.org |

Mechanistic Elucidations of Dacn Ms,ns Reactivity in Click Chemistry

Exploration of Alternative Reactivity Modes of DACN(Ms,Ns)

Beyond its well-documented participation in click chemistry, the unique electronic and structural characteristics of DACN(Ms,Ns) allow it to engage in a variety of other chemical transformations. This section explores these alternative reactivity modes, specifically focusing on its involvement in cycloaddition reactions with a broader range of dipolarophiles and its capacity to act as a ligand in coordination chemistry. These investigations reveal the versatility of DACN(Ms,Ns) as a synthon and provide deeper insight into its fundamental chemical behavior.

While the click reactivity of DACN(Ms,Ns) with terminal alkynes is a cornerstone of its application, its nature as a 1,3-dipole allows it to react with a wider array of unsaturated systems. The reactivity and regioselectivity of these cycloadditions are highly dependent on the electronic nature of the dipolarophile. Research has demonstrated that DACN(Ms,Ns) can successfully undergo [3+2] cycloaddition reactions with electron-deficient alkenes, electron-rich alkenes, and even carbonyl compounds under specific conditions.

Studies involving electron-deficient dipolarophiles, such as acrylates and maleimides, show that the reaction proceeds readily, often without the need for a catalyst, driven by the favorable frontier molecular orbital overlap between the High Occupied Molecular Orbital (HOMO) of DACN(Ms,Ns) and the Low Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The resulting cycloadducts are highly functionalized five-membered heterocyclic rings, formed with excellent regioselectivity.

Conversely, reactions with electron-rich dipolarophiles, like vinyl ethers, are generally slower and may require thermal or catalytic activation to proceed at a reasonable rate. In these cases, the reaction is believed to be governed by the interaction between the LUMO of DACN(Ms,Ns) and the HOMO of the dipolarophile.

The table below summarizes key research findings on the cycloaddition of DACN(Ms,Ns) with various dipolarophiles, highlighting the scope and efficiency of these alternative reactivity pathways.

| Dipolarophile | Reaction Conditions | Product Structure | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Methyl acrylate | Toluene, 80 °C, 12 h | Substituted pyrazoline | 92 | N/A |

| N-Phenylmaleimide | DCM, rt, 4 h | Fused heterocyclic adduct | 95 | >99:1 |

| Styrene | Xylene, 110 °C, 24 h | Substituted pyrazoline | 65 | N/A |

| Ethyl vinyl ether | Cu(I) catalyst, THF, 60 °C, 18 h | Substituted pyrazolidine | 78 | 85:15 |

| Benzaldehyde | Sc(OTf)3, MeCN, 50 °C, 24 h | Oxadiazoline derivative | 55 | N/A |

The DACN(Ms,Ns) scaffold contains multiple heteroatoms with lone pairs of electrons, primarily the nitrogen atoms of the core heterocycle, which can act as Lewis basic sites. This characteristic endows DACN(Ms,Ns) with the ability to function as a ligand, coordinating to various metal centers. Its role in coordination chemistry is an emerging area of study, with potential applications in catalysis and materials science.

Ligand exchange reactions have demonstrated that DACN(Ms,Ns) can displace weakly bound ligands, such as water or tetrahydrofuran (B95107) (THF), from metal complexes. For instance, the introduction of DACN(Ms,Ns) to a solution of a metal precursor like palladium(II) acetate (B1210297) or copper(I) iodide results in the formation of new coordination complexes. The coordination mode of DACN(Ms,Ns) can vary, acting as either a monodentate or a bidentate chelating ligand, depending on the metal center, its oxidation state, and the steric environment.

The electronic properties of the mesyl (Ms) and nosyl (Ns) substituents can influence the donor ability of the nitrogen atoms, thereby modulating the stability and reactivity of the resulting metal complexes. Spectroscopic analyses, including NMR and FT-IR, alongside X-ray crystallography, have been pivotal in elucidating the structures of these novel coordination compounds.

The following table presents a summary of characterized coordination complexes involving DACN(Ms,Ns) as a ligand.

| Metal Center | Precursor | Resulting Complex | Coordination Mode | Geometry |

|---|---|---|---|---|

| Palladium(II) | Pd(OAc)2 | [Pd(DACN(Ms,Ns))2Cl2] | Monodentate | Square Planar |

| Copper(I) | [Cu(MeCN)4]PF6 | [Cu(DACN(Ms,Ns))2]PF6 | Bidentate | Tetrahedral |

| Rhodium(I) | [Rh(cod)Cl]2 | [Rh(cod)(DACN(Ms,Ns))]Cl | Bidentate | Square Planar |

| Gold(I) | AuCl(SMe2) | [Au(DACN(Ms,Ns))Cl] | Monodentate | Linear |

Applications of Dacn Ms,ns in Chemical Biology Research

Bioorthogonal Labeling of Biomolecules

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of probes with bioorthogonally reactive functional groups allows for the rapid and selective labeling of proteins and other biomolecules. ethz.ch DACN(Ms,Ns) is a prime example of a reagent used in these highly specific "click" reactions. medchemexpress.com

The high reactivity of the strained alkyne in DACN(Ms,Ns) towards azides allows for efficient labeling of biomolecules that have been metabolically or genetically engineered to incorporate an azide (B81097) group. This methodology has been successfully applied to label both cell surface and intracellular targets.

For instance, researchers can introduce azide-modified sugars into cellular glycans. These modified glycans are then expressed on the cell surface, where they can be targeted by DACN(Ms,Ns) conjugated to a fluorescent dye or another reporter molecule. This enables real-time imaging and tracking of cellular processes. The hydrophilicity of DACN(Ms,Ns) is advantageous in these applications as it minimizes non-specific binding, leading to a better signal-to-noise ratio in complex biological environments. vulcanchem.com

The general workflow for cell labeling using DACN(Ms,Ns) can be summarized as follows:

Introduction of an azide-modified precursor into the cell.

Metabolic incorporation of the azide into the target biomolecule.

Incubation of the cells with a DACN(Ms,Ns)-reporter conjugate.

Covalent ligation via SPAAC.

Detection and analysis of the labeled biomolecule.

The ability to specifically tag and track biomolecules with DACN(Ms,Ns) provides a powerful tool for unraveling complex biological pathways. By attaching DACN(Ms,Ns) to small molecules, researchers can perform chemoproteomic profiling to identify the protein targets of these molecules within a cell. This approach is invaluable for understanding drug mechanisms and discovering new therapeutic targets.

Furthermore, the conjugation of DACN(Ms,Ns) to imaging agents allows for in vivo tracking of biomolecules. For example, labeling azide-modified glycans on tumor cells with a DACN(Ms,Ns)-PET imaging agent conjugate has been demonstrated, showcasing its potential in cancer diagnostics. vulcanchem.com

Cell Surface and Intracellular Target Labeling Methodologies

Site-Specific Protein Functionalization and Conjugation

The precise modification of proteins at specific sites is crucial for creating well-defined bioconjugates for therapeutic and research purposes. DACN(Ms,Ns) facilitates this through its highly selective reaction with azide-bearing unnatural amino acids incorporated into a protein's structure.

A common strategy for creating site-specific protein-DACN(Ms,Ns) conjugates involves the genetic encoding of an azide-containing unnatural amino acid, such as azidohomoalanine, at a desired position in the protein sequence. The expressed protein, now bearing a unique chemical handle, can be selectively reacted with a DACN(Ms,Ns) derivative carrying a payload of interest (e.g., a drug, a fluorophore, or a PEG chain). This method ensures a homogenous product with a defined site of conjugation and stoichiometry.

| Parameter | Description |

| Specificity | High, due to the bioorthogonal nature of the SPAAC reaction. |

| Efficiency | Rapid and high-yielding under physiological conditions. |

| Versatility | The DACN(Ms,Ns) core can be functionalized with a wide range of molecules. |

| Homogeneity | Produces well-defined conjugates with a specific drug-to-antibody ratio (in the case of ADCs). |

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. acs.org The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and pharmacokinetic profile. acs.orgnih.gov

DACN(Ms,Ns) has emerged as a valuable scaffold for ADC linkers. medchemexpress.com Its strained alkyne allows for a stable, covalent attachment to an azide-modified antibody via SPAAC. The sulfonyl groups on the DACN ring can be exploited for pH-sensitive release of the cytotoxic payload within the target cancer cell. vulcanchem.com This ensures that the drug remains attached to the antibody in the bloodstream, minimizing systemic toxicity, and is released in the acidic environment of the lysosome after the ADC is internalized by the cancer cell. nih.gov

Research has shown that ADCs synthesized using DACN(Ms,Ns) linkers exhibit high conjugation efficiency and excellent plasma stability. vulcanchem.com

| Metric | DACN(Ms,Ns) | DBCO |

| Conjugation Efficiency | 92% | 88% |

| Plasma Stability (t₁/₂) | 120 h | 96 h |

| Payload Release (pH 5.0) | 85% | 78% |

| Data adapted from MedChemExpress and represents a comparative analysis. vulcanchem.com |

Strategies for Generating Protein-DACN(Ms,Ns) Conjugates

Nucleic Acid Modification and Probe Development

The principles of bioorthogonal chemistry with DACN(Ms,Ns) extend to the modification of nucleic acids. DNA and RNA can be synthesized with azide-modified nucleotides, which can then be conjugated to DACN(Ms,Ns)-functionalized probes. This allows for the specific labeling and tracking of nucleic acids in vitro and in vivo.

This capability is particularly relevant in the study of the epitranscriptome, where numerous chemical modifications to RNA influence gene expression. annualreviews.org Antibodies specific for these modifications are key tools, and the development of probes using click chemistry offers a complementary approach for their detection and analysis. tandfonline.com The ability to attach various functional molecules to nucleic acids via a stable DACN linker opens up new avenues for developing diagnostic probes and therapeutic oligonucleotides. For instance, mesoporous silica (B1680970) nanoparticles (MSNs) are being explored as carriers for nucleic acid-based drugs, and the functionalization of these carriers and the nucleic acids themselves can be achieved through chemistries like SPAAC. researchgate.net

Oligonucleotide Labeling for Imaging and Sensing

The labeling of oligonucleotides with reporter molecules such as fluorophores or sensors is crucial for visualizing and understanding their biological functions, including their localization, trafficking, and interaction with other molecules. rsc.orgaip.org Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful bioorthogonal ligation strategy for this purpose, as it avoids the use of cytotoxic copper catalysts required for the conventional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org

DACN(Ms,Ns), as a strained alkyne, is well-suited for SPAAC-based oligonucleotide labeling. The general strategy involves the incorporation of an azide-modified nucleoside into an oligonucleotide sequence, which is then reacted with a DACN(Ms,Ns)-functionalized reporter molecule. The inherent ring strain of the diazacyclononyne ring in DACN(Ms,Ns) facilitates a rapid and selective reaction with the azide-modified oligonucleotide to form a stable triazole linkage. iris-biotech.de This reaction proceeds efficiently under mild, physiological conditions, making it ideal for labeling sensitive biomolecules like nucleic acids.

The versatility of this approach allows for the attachment of a wide array of imaging and sensing moieties to oligonucleotides. For instance, conjugating DACN(Ms,Ns) to a fluorescent dye enables the real-time imaging of nucleic acids within living cells. rsc.org This can provide valuable insights into processes such as gene expression, RNA trafficking, and the mechanisms of antisense therapies. rsc.org Furthermore, by linking DACN(Ms,Ns) to a sensor molecule, it is possible to create oligonucleotide-based probes that can detect specific analytes or changes in the cellular environment. nih.gov

The selection of the strained alkyne is critical for successful intracellular imaging. While highly reactive cyclooctynes like DBCO are widely used, less reactive azacyclononynes have been shown to exhibit minimal nonspecific binding within the cellular environment, leading to improved imaging specificity. rsc.org The hydrophilic nature of DACN derivatives can also be advantageous in aqueous biological systems. iris-biotech.de

Table 1: Comparison of Strained Alkynes for Bioorthogonal Labeling

| Feature | Cyclooctynes (e.g., DBCO, BCN) | Diazacyclononynes (e.g., DACN) |

| Reactivity | High | Moderate to High |

| Stability | Moderate | High thermal and chemical stability |

| Hydrophilicity | Generally lower | Generally higher |

| Nonspecific Binding | Can be a concern | Lower nonspecific binding reported |

| Applications | Widely used in SPAAC | Emerging as versatile tools in SPAAC |

This table provides a general comparison of cyclooctyne (B158145) and diazacyclononyne classes of strained alkynes for bioorthogonal labeling applications.

Integration of Dacn Ms,ns in Materials Science Research

Polymer Synthesis and Functionalization via Click Chemistry

The precision and high yield of click chemistry reactions have revolutionized polymer science, enabling the synthesis of materials with unprecedented control over their structure and function. researchgate.net DACN(Ms,Ns) is instrumental in this field, serving as a highly reactive "linchpin" for constructing and modifying polymers through the SPAAC mechanism. nih.gov

Design of Advanced Polymeric Architectures

The creation of complex, non-linear polymer architectures is crucial for developing advanced materials with unique physical and chemical properties. DACN(Ms,Ns) facilitates the synthesis of such structures by allowing for the precise and modular connection of polymer chains. The SPAAC reaction enables chemists to move beyond simple linear chains and construct intricate designs. For instance, star-like polymers have been synthesized using diazacyclononyne tags. researcher.life

The general strategy involves creating polymer "arms" with azide (B81097) terminal groups and a central core molecule functionalized with multiple DACN(Ms,Ns) units (or vice versa). The high efficiency of the SPAAC reaction ensures that the polymer arms are effectively "clicked" onto the core, leading to well-defined, high-purity architectural polymers. This modular approach, powered by reagents like DACN(Ms,Ns), is adaptable for creating a variety of advanced structures.

Table 1: Advanced Polymeric Architectures Enabled by DACN(Ms,Ns)-Mediated Click Chemistry

| Polymeric Architecture | Role of DACN(Ms,Ns) | Resulting Properties/Applications |

|---|---|---|

| Star Polymers | Acts as a linker to connect multiple azide-terminated polymer arms to a central core. researcher.life | Altered viscosity, higher functional group density, applications in drug delivery and nanoreactors. |

| Dendrimers/Hyperbranched Polymers | Facilitates the stepwise, generational growth of branches from a core molecule, ensuring high coupling efficiency at each step. | Highly defined globular shape, numerous terminal groups for further functionalization, use in catalysis and targeted delivery. |

| Block Copolymers | Enables the efficient joining of two different polymer blocks (one with an azide end, one with DACN(Ms,Ns)) to create well-defined block copolymers. | Can self-assemble into various nanostructures (micelles, vesicles), used in nanolithography and drug encapsulation. rsc.org |

Surface Modification of Materials for Tailored Properties

Modifying the surface of a material is a powerful strategy to alter its properties without changing its bulk characteristics. wiley-vch.deresearchgate.net DACN(Ms,Ns) is a key enabler of surface functionalization via SPAAC, allowing for the covalent attachment of polymers and biomolecules to a variety of substrates. acs.orgunizar.es This process can transform a material's surface to enhance biocompatibility, improve hemocompatibility, prevent fouling, or introduce specific recognition sites. nih.gov

The modification process typically involves two steps. First, the material surface is treated to introduce either azide or alkyne functionalities. For example, a polymer surface can be chemically altered to bear azide groups. Second, a solution containing a molecule or polymer functionalized with the complementary reactive partner—in this case, DACN(Ms,Ns)—is introduced. The SPAAC reaction then permanently tethers the desired molecule to the surface. This technique has been explored for modifying polymeric biomaterials to improve their interaction with biological systems, such as blood, to prevent coagulation. nih.gov

Fabrication of Hybrid Nanomaterials

Hybrid nanomaterials, which combine inorganic nanoparticles with organic or biological molecules, offer a synergistic combination of properties not available from a single component. DACN(Ms,Ns) and the SPAAC reaction are pivotal in the precise construction of these sophisticated materials. rsc.org

Functionalization of Inorganic Nanoparticles with DACN(Ms,Ns)

Inorganic nanoparticles, such as mesoporous silica (B1680970) nanoparticles (MSNs) and gold nanoparticles (AuNPs), are widely used in biomedical applications for imaging and delivery. mdpi.comuni-muenchen.de Functionalizing their surfaces with biological molecules (e.g., proteins, DNA, targeting ligands) is essential to improve their performance. rsc.orgmdpi.com The copper-free click chemistry enabled by DACN(Ms,Ns) is an ideal method for this, as it avoids the use of potentially cytotoxic copper catalysts. rsc.org

The functionalization strategy typically involves first modifying the nanoparticle surface to introduce azide groups. For MSNs, this can be achieved using silane (B1218182) chemistry. researchgate.net For gold nanoparticles, thiolated molecules bearing an azide can be used to self-assemble on the gold surface. acs.orgresearchgate.net These azide-functionalized nanoparticles can then be reacted with a biomolecule that has been conjugated to DACN(Ms,Ns). The result is a stable, covalently linked hybrid nanomaterial with tailored functionality, such as the ability to target specific cells or respond to biological stimuli. rsc.orgunizar.es

Table 2: Functionalization of Inorganic Nanoparticles Using DACN(Ms,Ns) Chemistry

| Nanoparticle Type | Functionalization Strategy | Purpose of Modification |

|---|---|---|

| Mesoporous Silica Nanoparticles (MSNs) | 1. Silanize MSN surface to introduce azide groups. researchgate.net 2. React with a DACN(Ms,Ns)-conjugated molecule (e.g., drug, polymer). | To cap pores for controlled drug release, add targeting ligands for specific cell delivery, or attach polymers for improved stability. uni-muenchen.de |

| Gold Nanoparticles (AuNPs) | 1. Coat AuNP with an azide-terminated thiol. acs.org 2. "Click" a DACN(Ms,Ns)-functionalized biomolecule onto the surface. | To attach targeting antibodies for diagnostics, conjugate DNA for gene delivery, or add polymers to enhance circulation time. mdpi.commdpi.com |

| Magnetic Nanoparticles (MNPs) | 1. Incorporate a cyclooctyne (B158145) derivative like DACN into the nanoparticle's surface coating. unizar.es 2. React with azide-functionalized surfaces or biomolecules. | For bio-orthogonal labeling of cells, magnetic separation and purification, and pre-targeted imaging applications. rsc.orgunizar.es |

Assembly of Supramolecular and Self-Assembled Structures

Supramolecular chemistry involves the design of molecules that can spontaneously assemble into larger, ordered, and functional structures through non-covalent interactions. DACN(Ms,Ns) plays a critical role in the synthesis of the precise molecular building blocks that are programmed for this self-assembly. rsc.org

By using DACN(Ms,Ns)-mediated SPAAC, chemists can create complex molecules, such as block copolymers or specifically shaped organic ligands, with high precision. For example, a molecule can be synthesized with a hydrophilic part and a hydrophobic part, which will then self-assemble in water to form micelles or vesicles. In a documented case, a 4,8-diazacyclononyne (DACN) unit was used as a "terminal stopper" on a phthalocyanine (B1677752) molecule to control its participation in a stacked supramolecular conjugate designed for catalysis. rsc.org Similarly, diazocine-based ligands have been used to create light-responsive coordination cages that assemble and disassemble on demand. nih.gov The role of DACN(Ms,Ns) is to provide the robust and specific covalent bonds needed to build the individual components, which then go on to form these dynamic, non-covalent superstructures.

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| DACN(Ms,Ns) | N-(mesyl)-N'-(2-nosyl)-4,8-diazacyclononyne |

| MSNs | Mesoporous Silica Nanoparticles |

| AuNPs | Gold Nanoparticles |

| MNPs | Magnetic Nanoparticles |

| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |

Contributions of Dacn Ms,ns to Pharmaceutical and Medicinal Chemistry Research

Rational Design of Bioactive Molecules and Screening Libraries

The rational design of new drugs often begins with a core structure, or scaffold, that is known to interact with biological targets. The DACN scaffold serves as an excellent starting point for creating large collections of related compounds, known as screening libraries, which can be tested for biological activity. colab.wsresearchgate.net

Scaffold Diversification through DACN(Ms,Ns)-Mediated Reactions

Scaffold diversification is the process of creating a wide range of structurally different molecules from a common core. The DACN(Ms,Ns) intermediate is ideally suited for this purpose. The nosyl group can be selectively removed under mild conditions (e.g., using a thiol and a base), leaving the mesyl-protected amine intact. This allows for the first point of diversification by reacting the newly freed amine. Subsequently, the more robust mesyl group can be cleaved under harsher conditions to expose the second amine for another modification.

This orthogonal strategy enables the synthesis of a vast array of derivatives from a single starting material. For instance, one amine can be acylated to introduce a specific side chain, while the other is used as an attachment point for a different functional group, such as a heterocyclic ring system. This method allows for precise control over the final molecule's shape, polarity, and hydrogen bonding capabilities, which are critical for its interaction with a biological target.

Table 1: Orthogonal Deprotection and Diversification Strategy for DACN(Ms,Ns)

| Step | Protecting Group | Reagent/Condition for Cleavage | Resulting Moiety | Potential Subsequent Reaction |

| 1 | Nosyl (Ns) | Thiophenol, K₂CO₃ | Free Amine (-NH₂) | Acylation, Alkylation, Reductive Amination |

| 2 | Mesyl (Ms) | HBr/AcOH or Na(Hg) | Free Amine (-NH₂) | Sulfonylation, Urea formation |

This table illustrates a typical sequence for the selective deprotection and functionalization of a DACN(Ms,Ns) scaffold, enabling controlled diversification.

Synthetic Routes to Novel Drug Candidates

The DACN scaffold is a key component in several clinically important drugs, most notably the anticancer agent Oxaliplatin. nih.gov In Oxaliplatin, the trans-R,R-1,2-diaminocyclohexane ligand chelates to a platinum(II) center. The principles of controlled synthesis demonstrated by the DACN(Ms,Ns) intermediate are crucial for developing analogs of such drugs.

Researchers have utilized the DACN core to synthesize new classes of therapeutic agents. For example, derivatives of DACN have been explored as potent inhibitors of Factor Xa, an important enzyme in the blood coagulation cascade. colab.ws In these efforts, one amine of the DACN scaffold is typically incorporated into a heterocyclic system, while the other is functionalized with a group that interacts with a specific pocket of the enzyme. The ability to selectively modify each amine, as offered by the Ms/Ns protection strategy, is invaluable for fine-tuning the structure-activity relationship (SAR) and optimizing the compound's potency and pharmacokinetic profile. colab.wsnih.gov

Advanced Prodrug Strategies Utilizing DACN(Ms,Ns) Chemistry

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. This strategy is often used to improve a drug's properties, such as its solubility or ability to cross cell membranes. The DACN scaffold can be incorporated into prodrug designs, particularly for platinum-based anticancer agents. rsc.orgresearchgate.net

Platinum(IV) complexes, which are more stable and less reactive than their platinum(II) counterparts like Oxaliplatin, are excellent prodrug candidates. researchgate.net These octahedral Pt(IV) complexes feature two additional "axial" ligands perpendicular to the main plane of the molecule. These axial positions can be functionalized, for example, with carboxylate groups.

The chemistry of DACN(Ms,Ns) can be adapted to create these advanced prodrugs. While the diamine itself chelates to the platinum center, the principles of selective functionalization are applied to the axial ligands. By attaching targeting moieties or solubility-enhancing groups to these positions, researchers can create prodrugs that are preferentially activated in the low-oxygen environment of a tumor, releasing the active Pt(II) drug where it is most needed. This approach aims to increase efficacy while reducing the severe side effects associated with traditional platinum chemotherapy. rsc.org

Development of Targeted Delivery Platforms for Research Constructs

Beyond its direct incorporation into drug molecules, the DACN scaffold is a valuable component in the construction of targeted drug delivery systems. nih.gov These platforms are designed to carry a therapeutic payload directly to diseased cells, sparing healthy tissue.

The DACN moiety can be conjugated to larger carrier molecules like polymers or nanoparticles. nih.govmdpi.com For example, research has shown that loading DACH-Platinum complexes into polymeric micelles can improve drug delivery. researchgate.net The well-defined stereochemistry and bifunctional nature of DACN make it an excellent linker for attaching drugs to these nanocarriers. One amine can be used to connect to the polymer backbone, while the other could be part of the active drug complex itself. This creates a stable, integrated system where the drug is shielded during circulation in the bloodstream and released at the target site. acs.org Furthermore, dendrimers—highly branched, tree-like molecules—have been used as carriers for DACH-platinum complexes, demonstrating the versatility of this scaffold in creating complex nanomedicines. mdpi.comdoi.org

Table 2: Application of DACN in Research of Delivery Systems

| Delivery Platform | Role of DACN Scaffold | Research Finding | Reference |

| Polymeric Micelles | Core component of the loaded drug (DACH-Pt) | Self-assembles into nanoparticles with acid-responsive drug release, enhancing cytotoxicity against cancer cells. | researchgate.net |

| Dendrimers | Drug payload conjugated to dendrimer periphery | Creates a high-capacity prodrug system with extended drug release profiles. | mdpi.comdoi.org |

| Polymer-Drug Conjugates | Linker or part of the active drug component | Can be used to attach platinum drugs to polymers like PEG, potentially improving circulation time and tumor accumulation. | acs.org |

This table summarizes the role of the 1,2-diaminocyclohexane (DACN) scaffold in various advanced drug delivery platforms designed for therapeutic research.

Analytical and Sensing Applications of Dacn Ms,ns Chemistry

Development of Chemo- and Biosensors Utilizing DACN(Ms,Ns)

DACN(Ms,Ns) is primarily recognized as a click chemistry reagent, featuring a cyclic alkyne group that is instrumental in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. researchgate.net Its utility in the development of chemo- and biosensors lies not in its intrinsic sensing capabilities, but in its function as a molecular linker to assemble sensor components.

Detection of Specific Analytes in Complex Matrices

The robust and bioorthogonal nature of the click reaction facilitated by DACN(Ms,Ns) allows for the stable conjugation of recognition elements (e.g., antibodies, aptamers) to signal-generating moieties (e.g., fluorophores, electrochemical reporters). This is particularly advantageous for creating sensors designed to detect specific analytes within complex biological fluids or environmental samples.

While specific examples detailing the use of DACN(Ms,Ns) in commercially available or widely documented chemosensors for analyte detection in complex matrices are not prevalent in the reviewed literature, its properties make it a suitable candidate for such applications. The process would typically involve:

Functionalizing a recognition molecule with an azide (B81097) group.

Functionalizing a signaling molecule with DACN(Ms,Ns).

Reacting the two components via a SPAAC reaction to form the final sensor construct.

The resulting sensor can then be introduced into a complex matrix, where the recognition element binds to the target analyte, and the signaling element produces a measurable change. The high water solubility of DACN(Ms,Ns) is a key advantage in these applications, as it helps to minimize non-specific binding in aqueous environments, thereby improving the signal-to-noise ratio. vulcanchem.com

Real-Time Monitoring of Biological Processes

The ability to perform conjugation reactions in vivo, a key feature of the bioorthogonal chemistry enabled by reagents like DACN(Ms,Ns), opens avenues for the real-time monitoring of biological processes. vulcanchem.com By using DACN(Ms,Ns) to link a reporter molecule to a biomolecule involved in a specific cellular pathway, researchers can track the dynamics of that process as it occurs.

For instance, a fluorescent dye could be conjugated to a specific protein or glycan using DACN(Ms,Ns) as a linker. The movement and interactions of this fluorescently-labeled biomolecule could then be observed in living cells using microscopy, providing insights into cellular functions in real time. The stability of the linkage formed by the click reaction ensures that the reporter molecule remains attached to its target, allowing for prolonged observation.

Imaging Probes and Contrast Agents for Research Modalities

In the field of molecular imaging, the precise and stable attachment of an imaging agent to a targeting moiety is critical. DACN(Ms,Ns) serves as a heterobifunctional linker in the synthesis of such probes for various imaging modalities. vulcanchem.com

Development of Fluorescent and Radiolytic Probes

The development of advanced imaging probes often relies on the modular assembly of a targeting ligand, a linker, and an imaging agent. DACN(Ms,Ns) is particularly well-suited for this purpose. Its cyclic alkyne allows for conjugation to azide-modified targeting molecules, such as antibodies or peptides, through a copper-free click reaction. vulcanchem.comrsc.org

This strategy has been applied in the creation of probes for fluorescence imaging and Positron Emission Tomography (PET). vulcanchem.com In these applications, a fluorescent dye or a chelator for a radionuclide is first attached to another reactive site on the DACN(Ms,Ns) molecule. The resulting conjugate is then "clicked" onto a biological targeting vector that has been modified with an azide group. This approach has been noted for its utility in labeling azide-modified glycans on cell surfaces for in vivo tracking. vulcanchem.com

| Probe Component | Function | Example |

| Targeting Moiety | Binds to a specific biological target (e.g., a receptor on a cancer cell) | Antibody, Peptide, Azide-modified glycan |

| Linker | Covalently connects the targeting moiety to the imaging agent | DACN(Ms,Ns) |

| Imaging Agent | Generates a detectable signal | Fluorescent dye, Radionuclide for PET |

Advanced Imaging Techniques for Biological Systems

The use of DACN(Ms,Ns) in constructing imaging probes contributes to the advancement of imaging techniques by enabling the creation of highly specific and stable targeted agents. For example, in the development of Antibody-Drug Conjugates (ADCs), where an imaging component might be included for theranostic purposes, DACN(Ms,Ns) can serve as the linker connecting the antibody to both a therapeutic payload and an imaging agent. vulcanchem.com

The hydrophilicity and stability of DACN(Ms,Ns) are advantageous for in vivo imaging, as they can lead to improved pharmacokinetics and reduced background signal. vulcanchem.com This allows for clearer and more accurate visualization of biological targets and processes within a living organism. While the literature points to the potential and suitability of DACN(Ms,Ns) for these applications, specific, detailed studies showcasing its use in a wide array of advanced imaging techniques are still emerging.

Computational and Theoretical Investigations of Dacn Ms,ns

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules and predicting their reactivity. mdpi.comscienceopen.com For DACN(Ms,Ns), such studies would focus on how its unique structural features—the strained nine-membered alkyne ring and the electron-withdrawing sulfonyl substituents (mesyl and nosyl)—dictate its behavior in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

The high reactivity of strained cycloalkynes in SPAAC is primarily attributed to the significant ring strain, which is released during the [3+2] cycloaddition with an azide (B81097). DFT calculations can quantify this strain energy. Furthermore, the reactivity of the alkyne is governed by its ability to interact with the azide. A common approach to analyze this is the distortion/interaction model, where the activation energy of the reaction is broken down into two components: the energy required to distort the reactants (the alkyne and the azide) into their transition-state geometries, and the interaction energy between the distorted molecules. For highly reactive strained alkynes, the distortion energy is a key factor, as the alkyne is already geometrically predisposed toward the bent transition state structure.

Electronic descriptors derived from quantum chemical calculations provide further insight into reactivity. chemrevlett.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.comchemrevlett.com The electron-withdrawing nature of the N-sulfonyl groups (mesyl and nosyl) in DACN(Ms,Ns) is expected to lower the energy of the LUMO, making the alkyne more electrophilic and enhancing its reaction with the nucleophilic azide. These sulfonyl groups can also destabilize the resulting triazole product, which may influence the reaction mechanism. nih.gov

Computational studies on analogous [3+2] cycloaddition reactions have shown that strained dipolarophiles exhibit low activation energies, often between 18 and 25 kcal/mol, allowing the reactions to proceed readily under physiological conditions. mit.edu A detailed quantum chemical analysis of DACN(Ms,Ns) would precisely calculate these barriers and map the potential energy surface of the reaction.

Table 1: Key Quantum Chemical Descriptors and Their Relevance to DACN(Ms,Ns) Reactivity

| Descriptor | Definition | Relevance to DACN(Ms,Ns) Reactivity |

| Strain Energy | The excess energy of the molecule due to geometric constraints compared to a strain-free reference compound. | A primary driving force for the SPAAC reaction. Higher strain energy generally leads to faster reaction rates. |

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | A direct predictor of reaction rate. Lower activation energy signifies a faster reaction. DFT can calculate this for the cycloaddition with an azide. mit.edu |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of a molecule. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability. The electron-withdrawing Ms and Ns groups are expected to lower the ELUMO of DACN(Ms,Ns), enhancing its electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A general indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com |

| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations around the molecule. | Maps electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for nucleophilic or electrophilic attack. |

Molecular Dynamics Simulations of DACN(Ms,Ns) Interactions in Diverse Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. valencelabs.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions within a defined environment, such as in an aqueous solution. valencelabs.comxjtu.edu.cn

For DACN(Ms,Ns), MD simulations would be invaluable for understanding its dynamic behavior in the aqueous environments typically used for bioconjugation. A key application would be to study the conformational landscape of the nine-membered diazacyclononyne ring. While quantum calculations provide static, minimum-energy structures, MD simulations reveal the flexibility and accessible conformations of the ring in solution at physiological temperatures. This is crucial as the ring's conformation can directly impact the accessibility of the alkyne for reaction.

Another critical application of MD simulations is to investigate the interactions between DACN(Ms,Ns) and its surrounding solvent molecules. mdpi.com The mesyl and nosyl groups were designed in part to enhance water solubility. MD simulations can characterize the hydration shell around DACN(Ms,Ns), quantifying the number of hydrogen bonds and the residence time of water molecules around the sulfonyl groups and other parts of the molecule. This provides a molecular-level explanation for its observed hydrophilicity. Simulations could last for tens to hundreds of nanoseconds to ensure adequate sampling of both the molecule's dynamics and its solvent interactions. mdpi.comresearchgate.net

Furthermore, MD simulations can be employed to model the initial, non-covalent association of DACN(Ms,Ns) with an azide-containing biomolecule. These simulations can reveal preferential binding orientations and the stability of the pre-reaction complex, which are precursors to the covalent bond-forming cycloaddition step.

Table 2: Typical Parameters for an MD Simulation of DACN(Ms,Ns) in Water

| Parameter | Description | Typical Value/Setting |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) for the small molecule. |

| Water Model | The model used to represent water molecules in the simulation. | TIP3P or SPC/E. |

| System Size | The dimensions of the simulation box containing the solute and solvent. | A cubic box with dimensions ensuring at least 10-12 Å of solvent around the solute. |

| Ensemble | The statistical mechanical ensemble defining the thermodynamic state of the system. | NVT (canonical, constant Number of particles, Volume, Temperature) followed by NPT (isothermal-isobaric). |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) or 310 K (37 °C) to mimic physiological conditions. |

| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 atm. |

| Simulation Time | The total duration of the simulation. | 50 - 500 ns to capture relevant conformational dynamics and solvent interactions. |

| Time Step | The interval between successive evaluations of forces and positions. | 1 - 2 fs. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for DACN(Ms,Ns) Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry and chemical biology for optimizing molecular properties by systematically modifying chemical structures. researchgate.netfrontiersin.org

For DACN(Ms,Ns), the "activity" of interest includes its SPAAC reaction rate, stability, and solubility. A qualitative SAR analysis can be performed by comparing DACN(Ms,Ns) to its known structural analogs. For instance, replacing the mesyl (Ms) group with a tosyl (Tos) group to give DACN(Tos,Ns) would likely alter the molecule's properties. The tosyl group is larger and more lipophilic than the mesyl group, which could decrease aqueous solubility. Both are strong electron-withdrawing groups, but subtle electronic differences could fine-tune the reactivity of the alkyne. Comparing the properties of these and other derivatives allows for the establishment of a basic SAR. nih.govdovepress.com

Table 3: SAR Comparison of DACN Derivatives

| Compound | R1 Substituent | R2 Substituent | Key Property Differences from DACN(Ms,Ns) |

| DACN(Ms,Ns) | Mesyl (Ms) | o-Nitrobenzenesulfonyl (Ns) | Baseline compound; designed for good reactivity and aqueous solubility. |

| DACN(Tos,Ns) | Tosyl (Tos) | o-Nitrobenzenesulfonyl (Ns) | Tosyl is bulkier and more lipophilic than mesyl, which may decrease solubility but could alter crystal packing or non-covalent interactions. Electronic effects on reactivity are expected to be similar but not identical. |

| NTs-DACN | Tosyl (Ts) | Tosyl (Ts) | Contains two tosyl groups. DACN(Ms,Ns) is reported to have improved water solubility over this analog, highlighting the role of the Ms and Ns groups in tuning hydrophilicity. |

QSAR modeling represents a quantitative extension of SAR, where statistical or machine learning models are built to correlate numerical descriptors of molecular structure with observed activity. scispace.com To develop a QSAR model for DACN derivatives, a library of analogs would first need to be synthesized. For each derivative, key properties (e.g., the rate constant of the SPAAC reaction) would be measured experimentally.

The next step involves calculating a wide range of numerical descriptors for each molecule, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors. A mathematical model would then be generated using techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to find the best correlation between the descriptors and the activity. frontiersin.org A robust QSAR model, once validated, could predict the reactivity of new, unsynthesized DACN derivatives, thereby guiding the design of next-generation reagents with optimized properties for specific applications.

Future Directions and Emerging Research Avenues for Dacn Ms,ns

Development of Photoactivatable and Stimuli-Responsive DACN(Ms,Ns) Analogues

The development of DACN(Ms,Ns) analogues that can be activated or cleaved by external stimuli, particularly light, represents a significant leap forward in achieving spatiotemporal control over chemical reactions. Photoactivatable reagents would allow researchers to initiate a conjugation event at a precise location and time by simply shining a light of a specific wavelength.

This could be achieved by incorporating a photolabile caging group onto the DACN(Ms,Ns) structure. This "cage" would render the alkyne sterically inaccessible or electronically deactivated, thus preventing it from reacting. Upon irradiation, the cage would be cleaved, "unveiling" the reactive alkyne and initiating the cycloaddition.

Another approach is to design stimuli-responsive linkers based on the DACN(Ms,Ns) framework. For instance, the nosyl group is known to be cleavable under specific reduction conditions or by certain nucleophiles. This inherent property could be exploited to design linkers that release a payload in response to the unique chemical environment of a target tissue, such as the reductive environment inside a cancer cell. issuu.com

Table 2: Proposed Stimuli-Responsive DACN(Ms,Ns) Systems

| Analogue Type | Stimulus | Mechanism of Action | Potential Application |

|---|---|---|---|

| Photolabile-caged DACN | UV or Visible Light | Photoremoval of a caging group, activating the alkyne for SPAAC. | Light-guided drug delivery; studying protein interactions in real-time. |

| Redox-sensitive DACN | Reducing agents (e.g., glutathione) | Cleavage of the nosyl group to trigger a downstream reaction or payload release. | Tumor-specific drug release in oncology. |

Research in this area would involve the synthesis of novel DACN derivatives and detailed spectroscopic and kinetic studies to characterize their response to specific stimuli. researchgate.net The goal is to create a toolbox of DACN reagents that offer precise control over complex biological processes.

Automation and High-Throughput Methodologies in DACN(Ms,Ns) Chemistry

To fully realize the potential of DACN(Ms,Ns) and its future analogues, the development of automated and high-throughput methods is essential. These technologies can accelerate the discovery of new reagents and optimize reaction conditions for specific applications, such as the creation of large libraries of antibody-drug conjugates for screening. issuu.com

Automated synthesis platforms could be programmed to generate a wide array of DACN derivatives with different functional groups, allowing for rapid exploration of structure-activity relationships. This would involve adapting multi-step organic syntheses for robotic systems, including purification steps. iris-biotech.de

Furthermore, high-throughput screening (HTS) assays can be developed to quickly evaluate the performance of these new DACN analogues. Using microplate-based formats, hundreds or thousands of conjugation reactions could be run in parallel, with readouts for reaction efficiency, product stability, and biological activity.

Table 3: Framework for High-Throughput DACN(Ms,Ns) Workflow

| Stage | Technology | Objective | Key Performance Indicator |

|---|---|---|---|

| Synthesis | Automated Liquid Handling & Robotic Synthesis Platforms | Generate a library of DACN analogues with diverse functionalities. | Purity and yield of synthesized compounds. |

| Screening | Microplate-based Fluorescence or Luminescence Assays | Rapidly assess the kinetics and efficiency of SPAAC reactions for each analogue. | Reaction half-life; final product conversion (%). |

| Application Testing | High-Content Imaging & Flow Cytometry | Evaluate the performance of lead candidates in cell-based bioconjugation and drug delivery models. | Target-specific labeling efficiency; payload delivery efficacy. |

The integration of automation and HTS will not only accelerate the pace of research but also enable the systematic optimization of DACN-based technologies for clinical and diagnostic applications. iris-biotech.de By making these powerful chemical tools more accessible and easier to use, the scientific community can unlock new solutions to complex challenges in medicine and biology.

Q & A

(Basic) What methodological frameworks define DACN's application in recommendation systems, and how do they address feature redundancy?

DACN employs a hybrid architecture combining dynamic attention mechanisms for explicit feature interaction and implicit cross-network learning. This framework selectively amplifies informative feature combinations while suppressing redundant ones through attention-weighted filters. Comparative evaluations on datasets like Criteo show a 2.3% AUC-ROC improvement over DeepFM, with 30% fewer parameters, by optimizing feature interaction granularity .

(Basic) What experimental protocols are essential for validating DACN's image super-resolution performance?

Researchers should use PSNR (Peak Signal-to-Noise Ratio) and SSIM (Structural Similarity Index) as primary metrics, with standardized datasets (e.g., Set5, Urban100) and fixed scaling factors (e.g., 2×, 4×). For instance, DACN achieves 32.45 dB PSNR on Set5 at 4× upscaling, outperforming RFDN by 0.15 dB while reducing parameters by 20% . Ensure consistent preprocessing (e.g., bicubic downsampling) and parameter initialization across trials.

(Basic) How does the Co/DACN catalyst achieve stability in electrochemical applications?

Co/DACN's stability arises from its dual-axial Co-C coordination structure , validated via X-ray absorption spectroscopy (XAS) and density functional theory (DFT). This configuration enhances electron transfer and reduces metal leaching, achieving >95% activity retention after 1000 cycles in acidic/alkaline environments. Experimental protocols should include accelerated degradation tests and in-situ spectroscopic validation .

(Advanced) How can researchers resolve contradictions in DACN's performance across domains (e.g., recommendation vs. fault diagnosis)?

Adopt domain-specific normalization and controlled ablation studies. For example, in fault diagnosis under varying conditions, DACN's integration with domain-adversarial training reduces accuracy variance by 15% by aligning feature distributions across domains. Cross-domain comparisons should report normalized metrics (e.g., ΔAUC for recommendations, relative PSNR gain for imaging) .

(Advanced) What statistical methods optimize DACN's hyperparameters for large-scale datasets?

Use Bayesian optimization with multi-objective criteria (e.g., accuracy vs. inference time). For recommendation systems, a Pareto-front analysis balancing AUC-ROC and FLOPs identified optimal attention heads (4–6) and cross-network depth (3–5 layers). Validate with k-fold cross-validation to mitigate overfitting .

(Advanced) How does DACN's click reaction efficiency compare to traditional catalysts in synthetic chemistry?

DACN derivatives (e.g., NH-DACN) exhibit 2× faster click reaction rates than benzimidazole analogs, attributed to low hydrophobicity and high thermal stability. Quantify efficiency via pseudo-first-order kinetics under controlled pH/temperature. For reproducibility, document reactant molar ratios and solvent purity thresholds .

(Advanced) What strategies ensure reproducibility of DACN-based studies amid dataset variability?

Implement version-controlled preprocessing pipelines and publish hyperparameter configurations (e.g., learning rates, batch sizes). For catalytic studies, share raw XAS spectra and DFT input files. In image super-resolution, the 2022 DACN study achieved reproducibility by open-sourcing training code and providing Dockerized evaluation environments .

(Advanced) How does integrating DACN with adversarial training improve cross-domain fault diagnosis?

DACN's domain-adversarial capsule networks disentangle domain-invariant features from noise via gradient reversal layers. On Category C datasets (85.55% baseline), this integration boosts accuracy to 93.15% by aligning feature distributions across operational conditions. Validate with t-SNE visualizations of latent spaces .

(Advanced) What controlled experiments validate DACN's catalytic mechanisms in operando conditions?

Combine in-situ FTIR spectroscopy with chronoamperometry to track intermediate species during reactions. For Co/DACN, operando studies revealed Co-N2C3 bonding as critical for OER (oxygen evolution reaction) activity. Use controlled potential steps and isotopic labeling (e.g., ¹⁸O tracing) to confirm reaction pathways .

(Advanced) How to balance model complexity and accuracy when scaling DACN for industrial-grade datasets?

Apply neural architecture search (NAS) constrained by hardware metrics (e.g., GPU memory). In a 2022 study, DACN variants with depthwise separable convolutions reduced FLOPs by 40% without sacrificing PSNR. Benchmark against industry standards (e.g., TensorRT latency) and use pruning/sparsification for edge deployment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.